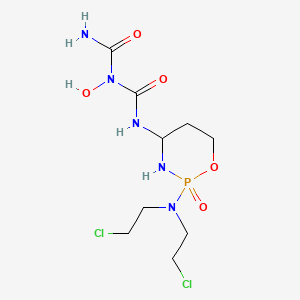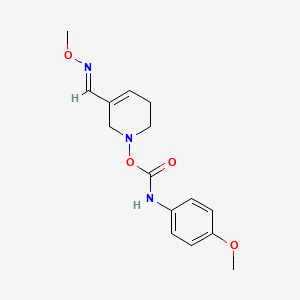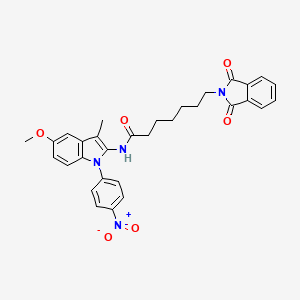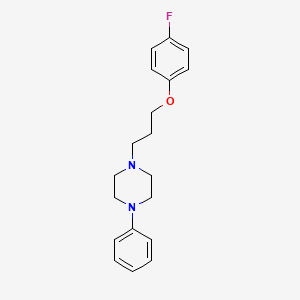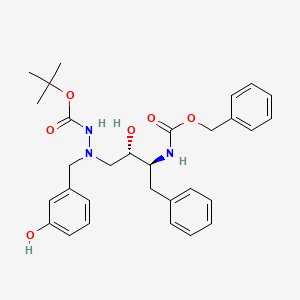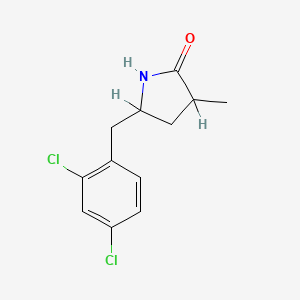
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfoxides or sulfones, while reduction typically yields amines. Substitution reactions can result in a variety of derivatives depending on the substituents used.
Scientific Research Applications
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is employed in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-5-((3-(((2-methylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better performance in terms of colorfastness and resistance to environmental factors, making it highly valuable in industrial applications.
Properties
CAS No. |
97358-57-1 |
|---|---|
Molecular Formula |
C25H23N4NaO5S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O5S2.Na/c1-3-17-6-4-5-7-23(17)29-35(30,31)24-15-19(10-8-16(24)2)27-28-25-21-12-11-20(36(32,33)34)14-18(21)9-13-22(25)26;/h4-15,29H,3,26H2,1-2H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
NHRIRNIOGRYFRS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


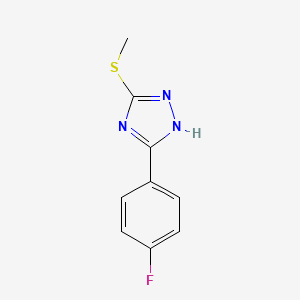
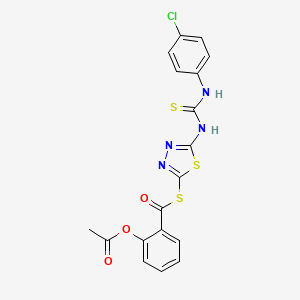
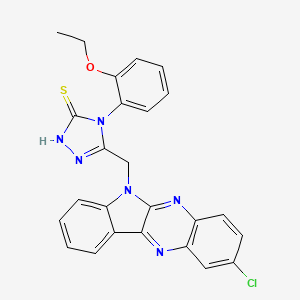
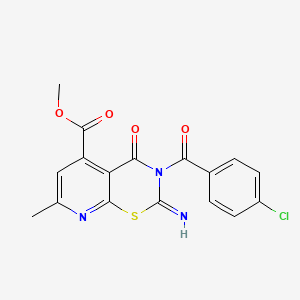
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
